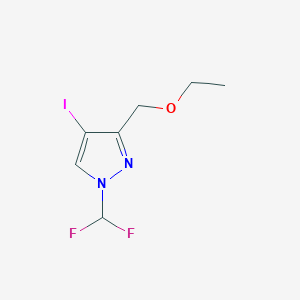

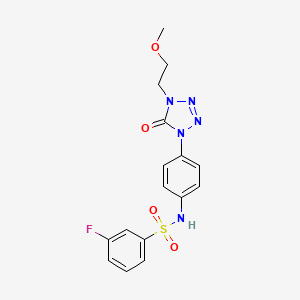

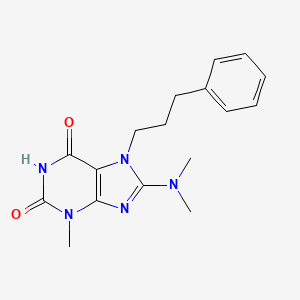

![molecular formula C20H14Cl2N2O B2666763 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 478046-98-9](/img/structure/B2666763.png)

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, otherwise known as CPT-11, is a novel synthetic compound that has been developed as an anti-cancer agent. CPT-11 is a prodrug, meaning that it is inactive until it is metabolized in the body. CPT-11 is an important agent in the treatment of colorectal cancer and has been studied extensively in the past few years.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

The compound 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, while not directly studied, falls into a broader category of novel pyridine and fused pyridine derivatives that have been synthesized for various applications. One such study involved the preparation of novel pyridine derivatives starting from a base compound which, through treatment with various reagents, yielded triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all newly prepared products exhibited antimicrobial and antioxidant activity, suggesting potential biomedical applications for similar compounds (Flefel et al., 2018).

Photoinduced Direct 4-Pyridination

Research into the modification of C(sp3)–H bonds has led to the development of methods for the direct substitution of hydrogen by 4-pyridine using photo-irradiating conditions. This process, which employs benzophenone and 4-cyanopyridine in aqueous acetonitrile, proceeds in a highly chemoselective manner, especially at benzylic C(sp3)–H bonds. Such methodologies offer a powerful tool for constructing biologically active and functional molecules with 4-pyridine substructures, indicating potential applications in the synthesis of complex organic compounds (Hoshikawa & Inoue, 2013).

Conducting Polymers from Low Oxidation Potential Monomers

A series of derivatized bis(pyrrol-2-yl) arylenes, including variations such as 1,4-bis(pyrrol-2-yl)benzene and others, have been synthesized and studied for their electrochemical properties. These compounds oxidize at relatively low potentials to form cation radicals, with electrochemical polymerization yielding polymers having low oxidation potentials. These polymers exhibit stability in their electrically conducting form, suggesting potential applications in electronic materials and devices (Sotzing et al., 1996).

Electropolymerization and Electrochemical Properties

Research into the electropolymerization and electrochemical properties of pyrrole and thiophene derivatives has led to the synthesis of compounds with potential applications in conducting polymers and materials science. For instance, a study on the osmium-bis-N,N′-(2,2′-bipyridyl)-N-(pyridine-4-yl-methyl-(8-pyrrole-1-yl-octyl)-amine) chloride demonstrated its use in forming electroactive films through electrooxidation, which exhibited electrocatalytic ability towards the oxidation of ascorbic acid. Such findings highlight the versatility of pyrrole derivatives in the development of electroactive materials (Foster et al., 2004).

Propriétés

IUPAC Name |

4-[2-(4-chlorophenyl)acetyl]-1-[(3-chlorophenyl)methyl]pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-17-6-4-14(5-7-17)9-20(25)16-10-19(11-23)24(13-16)12-15-2-1-3-18(22)8-15/h1-8,10,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJOTUYUEDLDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

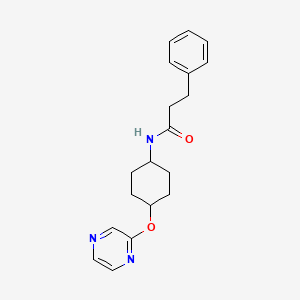

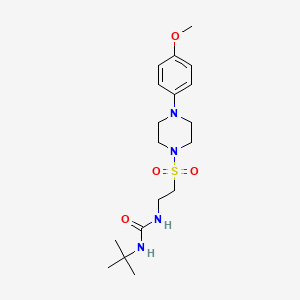

![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)

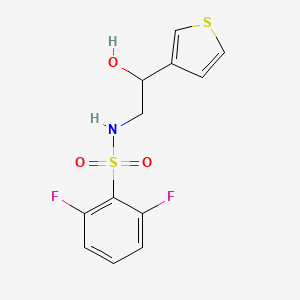

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)

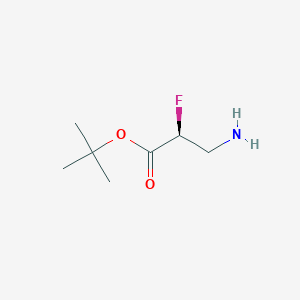

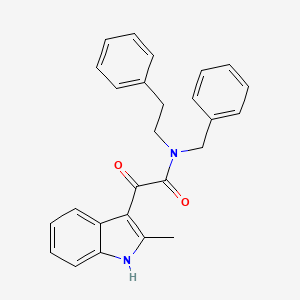

![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)